Ethyl 4-Chloro-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-Chloro-1-piperidinecarboxylate is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Chloro-1-piperidinecarboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloropiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-1-piperidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidine derivatives.
Hydrolysis: The major product is 4-chloro-1-piperidinecarboxylic acid.
Reduction: The major product is 4-chloro-1-piperidinemethanol.
Scientific Research Applications
Ethyl 4-Chloro-1-piperidinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1-piperidinecarboxylate depends on its use as an intermediate. In pharmaceutical applications, it may act as a prodrug, releasing the active compound upon metabolic conversion . The molecular targets and pathways involved vary depending on the specific application and the final active compound synthesized from it .
Comparison with Similar Compounds
Ethyl 4-Chloro-1-piperidinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-Amino-1-piperidinecarboxylate: Used in the synthesis of quinolin-2-one derivatives.
Ethyl 4-Hydroxy-1-piperidinecarboxylate: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its chloro substituent, which makes it a versatile intermediate for nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 4-chloropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIIQLEEGGJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659776 |
Source
|
Record name | Ethyl 4-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152820-13-8 |
Source
|
Record name | Ethyl 4-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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